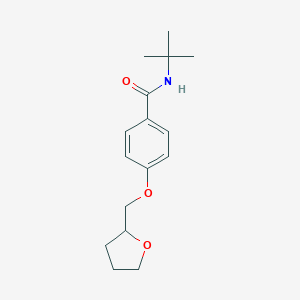
N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as THFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THFA is a white crystalline powder that is soluble in water and organic solvents. It is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of THFA is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. THFA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. It has also been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
THFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that THFA inhibits the growth of various cancer cell lines and fungal strains. It has also been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
THFA has several advantages for use in lab experiments. It is readily available and easy to synthesize. It is also stable under normal lab conditions and can be stored for extended periods without significant degradation. However, THFA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on THFA. One area of interest is the development of THFA derivatives with improved pharmacological properties. Another area of interest is the study of THFA-based materials for various applications, such as drug delivery and sensing. Additionally, further studies are needed to fully understand the mechanism of action of THFA and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of THFA involves the reaction between 4-hydroxybenzaldehyde and tert-butylamine in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction mixture is then refluxed in tetrahydrofuran to yield THFA. The purity of the compound is confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
THFA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, THFA has been shown to have antifungal and antitumor activities. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
In drug discovery, THFA has been used as a scaffold for the development of novel compounds with improved pharmacological properties. THFA derivatives have been synthesized and tested for their activity against various diseases, including cancer, diabetes, and inflammation.
In materials science, THFA has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles. THFA-based materials have been studied for their potential applications in drug delivery, catalysis, and sensing.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
N-tert-butyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)17-15(18)12-6-8-13(9-7-12)20-11-14-5-4-10-19-14/h6-9,14H,4-5,10-11H2,1-3H3,(H,17,18) |
Clé InChI |
FOTZYIZUFUHESJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
SMILES canonique |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)






![3-[4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)phenyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B250354.png)

![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B250360.png)



